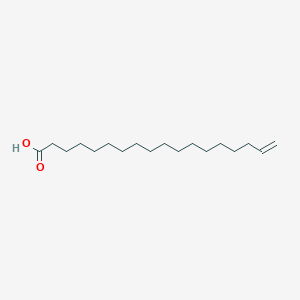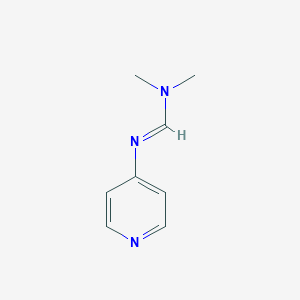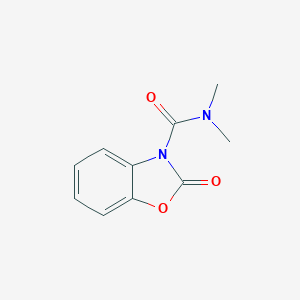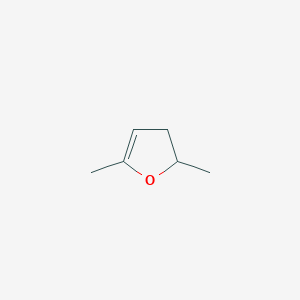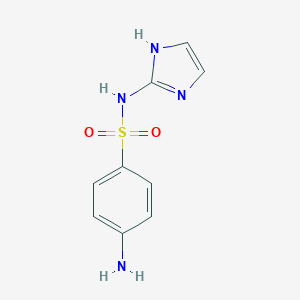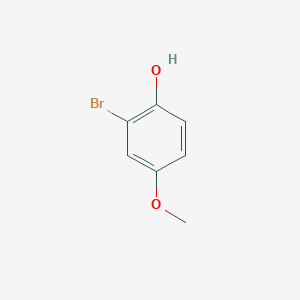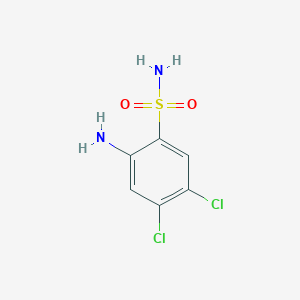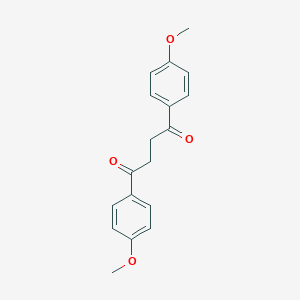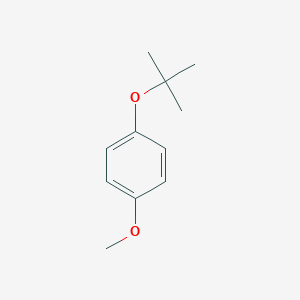
p-tert-Butoxyanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-tert-Butxyanisole (PTBA) is a chemical compound that is widely used in the scientific research community. PTBA is a white crystalline solid that is soluble in organic solvents and has a melting point of 50-53°C. PTBA is primarily used as a stabilizer and antioxidant in the food industry, but it has also found applications in scientific research due to its unique properties.
Wirkmechanismus
P-tert-Butoxyanisole stabilizes biological molecules by forming hydrogen bonds with the molecule's functional groups. This stabilizes the molecule and prevents it from denaturing or degrading. p-tert-Butoxyanisole's antioxidant properties are due to its ability to scavenge free radicals and prevent them from damaging biological molecules.
Biochemische Und Physiologische Effekte
P-tert-Butoxyanisole has been shown to have minimal toxicity and does not have any known physiological effects on humans. However, p-tert-Butoxyanisole can interact with biological molecules and alter their function. For example, p-tert-Butoxyanisole can inhibit the activity of certain enzymes by binding to their active site.
Vorteile Und Einschränkungen Für Laborexperimente
P-tert-Butoxyanisole is a useful tool for stabilizing and protecting biological molecules in lab experiments. However, p-tert-Butoxyanisole can also interfere with certain assays and experiments. For example, p-tert-Butoxyanisole can interfere with fluorescence assays by quenching the fluorescence signal.
Zukünftige Richtungen
There are many potential future directions for p-tert-Butoxyanisole research. One area of interest is the development of new p-tert-Butoxyanisole derivatives with improved stability and antioxidant properties. Another area of interest is the use of p-tert-Butoxyanisole in drug delivery systems, where it can protect drugs from degradation and improve their bioavailability. Additionally, p-tert-Butoxyanisole could be used in the development of new diagnostic assays for disease detection.
Wissenschaftliche Forschungsanwendungen
P-tert-Butoxyanisole has been used in a variety of scientific research applications due to its ability to stabilize and protect biological molecules from degradation. p-tert-Butoxyanisole has been used as a stabilizer for proteins, enzymes, and DNA. p-tert-Butoxyanisole has also been used as an antioxidant in cell culture media to protect cells from oxidative stress.
Eigenschaften
CAS-Nummer |
15360-00-6 |
|---|---|
Produktname |
p-tert-Butoxyanisole |
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
1-methoxy-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-10-7-5-9(12-4)6-8-10/h5-8H,1-4H3 |
InChI-Schlüssel |
SOEWHLJEXIKEPN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(C)(C)OC1=CC=C(C=C1)OC |
Andere CAS-Nummern |
15360-00-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

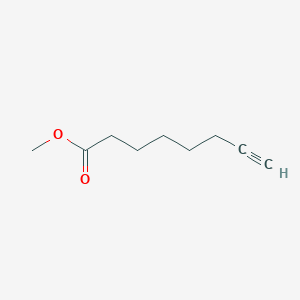
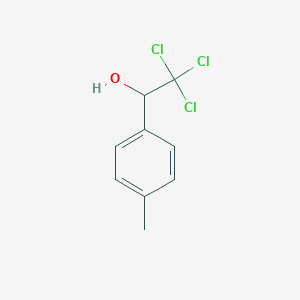

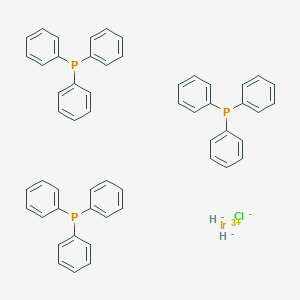
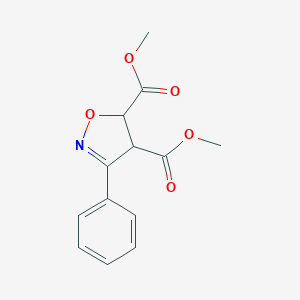
![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)
